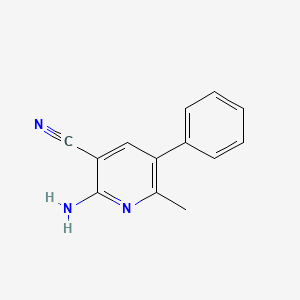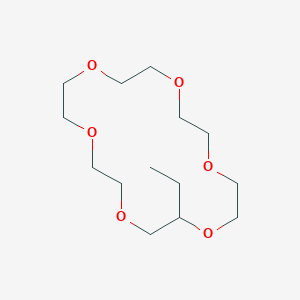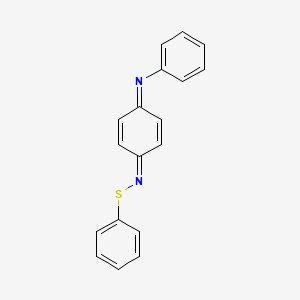![molecular formula C8H10ClN3O B14418658 (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium is a compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA replication and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid: This compound is similar in structure and also exhibits potent biological activities.
4-Chlorophenylhydrazine hydrochloride: A precursor in the synthesis of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium.
Uniqueness
This compound is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C8H10ClN3O/c1-2-12(13)11-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3/b12-11+ |
InChI-Schlüssel |
OXOUWGJOVFPWLQ-VAWYXSNFSA-N |
Isomerische SMILES |
CC/[N+](=N\NC1=CC=C(C=C1)Cl)/[O-] |
Kanonische SMILES |
CC[N+](=NNC1=CC=C(C=C1)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)







![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
